3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrrolo[3,4-d]isoxazole ring, a trifluoromethyl group, and a methylthio group . These functional groups could potentially give the compound unique chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Scientific Research Applications
Synthesis and Evaluation for Stress Management
Research on hexahydropyrrolo[3,4-d]isoxazole-4,6-diones has explored their potential as anti-stress agents. These compounds, including variants synthesized through 1,3-dipolar cycloaddition processes, were evaluated for their efficacy in mitigating stress-induced behavioral alterations in animal models. The study suggests that such compounds could be foundational in developing new anti-stress medications, highlighting the therapeutic potential of complex dihydro-pyrroloisoxazole diones in neuropsychiatric disorder management (Badru, Anand, & Singh, 2012).
Material Science and Luminescence
Compounds structurally related to the query molecule have been studied for their material science applications, particularly in luminescence and electronic properties. For example, research on sulfur-bearing isoxazole and pyrazole-based ligands, which share a similar heterocyclic nature with the queried compound, explored their coordination chemistry with metals like Cu(I) and Zn(II). These studies have implications for developing new materials with potential applications in electronics and photonics, where the luminescent properties of such compounds could be particularly valuable (Urdaneta et al., 2015).
Organic Synthesis and Chemical Properties
Research into pyrrolo[3,2-b]pyrrole-1,4-diones and their derivatives has provided insights into their synthesis and chemical properties, contributing to organic chemistry's broader field. These compounds, known for their rich electron structure and potential for polymerization, have been studied for their applications in creating new polymers and materials with specific electrical and photophysical properties. Investigations into their synthesis, structural exploration, and potential applications in creating conductive materials and organic electronics underscore the versatility of such compounds in material science and engineering (Gendron et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-2-phenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O3S/c1-34-19-13-7-15(8-14-19)21-20-22(33-30(21)18-5-3-2-4-6-18)24(32)29(23(20)31)17-11-9-16(10-12-17)25(26,27)28/h2-14,20-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJUGEUHVOQGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F)ON2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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